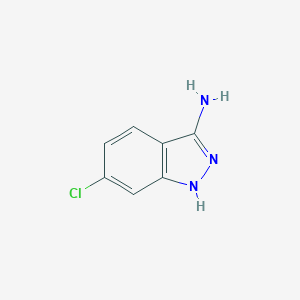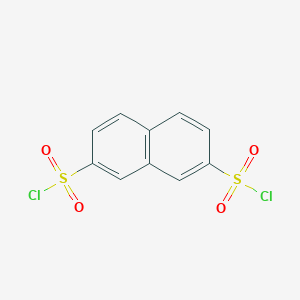
Acide 3-amino-2,2,3,3-tétradeutéropropanoïque
Vue d'ensemble
Description
b-Alanine-2,2,3,3-d4: is a deuterated analog of 3-Aminopropanoic acid, where the hydrogen atoms at positions 2 and 3 are replaced with deuterium. This compound is of significant interest in various scientific fields due to its unique isotopic properties, which make it useful in mechanistic studies and as a tracer in metabolic research.
Applications De Recherche Scientifique
Chemistry: b-Alanine-2,2,3,3-d4 is used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry to study reaction mechanisms and metabolic pathways.
Biology: In biological research, it serves as a tracer to investigate amino acid metabolism and protein synthesis.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: In the industrial sector, it is utilized in the synthesis of deuterated pharmaceuticals and as a standard in analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of b-Alanine-2,2,3,3-d4 typically involves the deuteration of 3-Aminopropanoic acid. One common method includes the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. For example, the compound can be synthesized by reacting 3-Aminopropanoic acid with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst.
Industrial Production Methods: Industrial production of b-Alanine-2,2,3,3-d4 may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The reaction conditions are optimized to achieve high yields and purity, often involving multiple steps of purification such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: b-Alanine-2,2,3,3-d4 can undergo oxidation reactions to form corresponding deuterated carboxylic acids.
Reduction: The compound can be reduced to form deuterated amines.
Substitution: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Deuterated carboxylic acids.
Reduction: Deuterated amines.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Mécanisme D'action
The mechanism of action of b-Alanine-2,2,3,3-d4 involves its incorporation into metabolic pathways where it mimics the behavior of its non-deuterated analog. The presence of deuterium atoms affects the rate of chemical reactions due to the kinetic isotope effect, providing insights into reaction mechanisms and enzyme activities. The compound targets various enzymes and metabolic pathways, allowing researchers to study the dynamics of biochemical processes.
Comparaison Avec Des Composés Similaires
3-Aminopropanoic acid: The non-deuterated analog.
3-Amino-2,2,3,3-tetradeuteriobutanoic acid: Another deuterated amino acid with a similar structure.
Uniqueness: b-Alanine-2,2,3,3-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in mechanistic studies and as a tracer in metabolic research. The deuterium atoms confer stability and allow for precise tracking in various analytical techniques.
Propriétés
IUPAC Name |
3-amino-2,2,3,3-tetradeuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMIRNVEIXFBKS-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Butenedioic acid (2Z)-, mono[2-[(1-oxo-2-propenyl)oxy]ethyl] ester](/img/structure/B106879.png)



![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one](/img/structure/B106889.png)



![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)

